N-Cbz-dl-セリン

説明

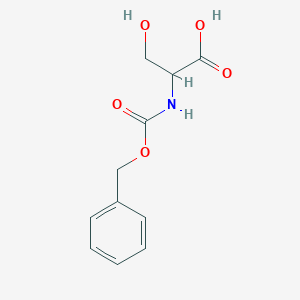

N-Carbobenzoxy-DL-serine, also known as N-Carbobenzoxy-DL-serine, is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.

The exact mass of the compound N-Carbobenzoxy-DL-serine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Carbobenzoxy-DL-serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Carbobenzoxy-DL-serine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- アルカリ性セリンプロテアーゼ: N-Cbz-dl-セリンは、Pediococcus acidilactici NCDC 252由来のアルカリ性セリンプロテアーゼに関連付けられています。この酵素はタンパク質をより小さなペプチドとアミノ酸に分解します。 食品、繊維、製薬業界で用途があります . この酵素は、幅広いpH範囲(6.5〜9.5)および最大50°Cで安定しているため、産業プロセスに役立ちます。

- D-シクロセリン: 結核やその他の感染症の治療に使用される抗生物質であるD-シクロセリンは、D-セリンから合成されます。 N-Cbz-dl-セリンは、D-シクロセリンの効率的で簡便な合成において重要な役割を果たします . この用途は、医薬品化学におけるその重要性を強調しています。

酵素学とバイオテクノロジー

抗生物質合成

作用機序

Target of Action

N-Cbz-dl-serine, also known as Z-DL-Ser-OH or N-Carbobenzoxy-DL-serine, is a chemical intermediate used in organic synthesis . It is a versatile building block and can be used as an intermediate for the synthesis of complex compounds

Mode of Action

It is known that serine proteases, a family of enzymes that degrade a wide range of proteins, play vital roles in a variety of biological processes . Their mechanism of action involves several catalytic strategies that are common in enzymatic catalysis .

Biochemical Pathways

Serine and one-carbon unit metabolisms are essential biochemical pathways implicated in fundamental cellular functions such as proliferation, biosynthesis of important anabolic precursors, and in general for the availability of methyl groups . These two distinct but interacting pathways are crucial in cancer, the de novo cytosolic serine pathway, and the mitochondrial one-carbon metabolism .

Result of Action

Given its role as a chemical intermediate in organic synthesis , it can be inferred that its action results in the formation of complex compounds.

生化学分析

Biochemical Properties

N-Carbobenzoxy-DL-serine is involved in various biochemical reactions. It is used as a building block in peptide synthesis The compound interacts with enzymes and proteins involved in these synthesis processes

Cellular Effects

It is known that serine, a component of N-Carbobenzoxy-DL-serine, plays fundamental roles in central nervous system metabolism and signaling . It is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-Carbobenzoxy-DL-serine involves its role as a reactant in organic synthesis . It participates in reactions by providing a nucleophilic amine to the highly reactive chloroformate . This reaction liberates HCl and requires some base

Temporal Effects in Laboratory Settings

It is known that this compound is used as a reactant in organic synthesis

Dosage Effects in Animal Models

It is known that D-serine, a component of N-Carbobenzoxy-DL-serine, has been studied in animal models of depression and anxiety

Metabolic Pathways

N-Carbobenzoxy-DL-serine is involved in the serine synthesis pathway . Serine is a non-essential amino acid implicated in numerous different metabolic processes such as antioxidant defense, one-carbon metabolism, and de novo nucleotide synthesis

生物活性

N-Carbobenzoxy-DL-serine, also known as N-CBZ-DL-serine, is an amino acid derivative that has garnered attention in biochemical research due to its diverse biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biological systems.

N-Carbobenzoxy-DL-serine is a synthetic derivative of the amino acid serine, characterized by the presence of a carbobenzoxy (CBZ) protecting group on the nitrogen atom. Its chemical formula is with a molecular weight of 239.23 g/mol. The compound is soluble in organic solvents and exhibits stability under various conditions, making it suitable for laboratory applications.

The biological activity of N-Carbobenzoxy-DL-serine primarily stems from its role as a substrate for serine proteases and its involvement in peptide synthesis. The following mechanisms have been identified:

- Substrate for Serine Proteases : N-Carbobenzoxy-DL-serine can act as a substrate for various serine proteases, which are enzymes that cleave peptide bonds in proteins. This activity is crucial for many physiological processes, including digestion and immune responses .

- Inhibition of Protease Activity : Some studies suggest that derivatives of N-Carbobenzoxy-DL-serine can inhibit serine proteases, thereby modulating their activity. This property has implications in therapeutic applications, particularly in diseases where protease activity is dysregulated .

1. Antimicrobial Activity

Research has indicated that N-Carbobenzoxy-DL-serine exhibits antimicrobial properties. For instance, studies involving microbial strains have shown that this compound can influence the degradation of amino acid-containing compounds, suggesting potential applications in bioremediation and antibiotic development .

2. Role in Peptide Synthesis

N-Carbobenzoxy-DL-serine is frequently used as a building block in peptide synthesis due to its stability and reactivity. It serves as a precursor for various peptides that possess therapeutic potential, including those with anti-inflammatory and analgesic properties .

Table 1: Summary of Biological Activities

Case Study: Microbial Degradation

A study conducted on strain B-9 demonstrated the ability of this strain to degrade N-Carbobenzoxy-DL-serine derivatives effectively. The degradation behavior was monitored using high-performance liquid chromatography (HPLC), revealing that the compound was hydrolyzed rapidly upon contact with the microbial strain, indicating its potential utility in environmental applications .

Case Study: Therapeutic Applications

In therapeutic contexts, N-Carbobenzoxy-DL-serine derivatives have been explored for their potential to inhibit serine proteases implicated in various diseases. For example, research has shown that specific modifications to the carbobenzoxy group can enhance the inhibitory effects on target proteases, paving the way for novel drug development strategies .

特性

IUPAC Name |

3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIDSOFZAKMQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308319 | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-56-1, 1145-80-8 | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbobenzoxy-DL-serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1145-80-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbobenzoxy-DL-serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyloxycarbonyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。